Chiral Identity: Specific Optical Rotation Confirms (R)-Configuration
The (R)-enantiomer is characterized by a specific optical rotation of [α]D +56.0 (c 0.50, CHCl3), as reported in the synthesis of platensimycin [1]. This positive rotation is a definitive fingerprint for the (R)-form. In contrast, the (S)-enantiomer (CAS 136759-41-6) is expected to exhibit a negative optical rotation of approximately -56.0 under identical conditions, though a direct literature value was not identified in this search.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +56.0 (c 0.50, CHCl3) |
| Comparator Or Baseline | (S)-enantiomer (CAS 136759-41-6): Expected approx. -56.0 (c 0.50, CHCl3) based on enantiomeric relationship |
| Quantified Difference | Approximately 112 degrees difference in sign and magnitude |
| Conditions | Solvent: Chloroform (CHCl3), Concentration: c 0.50, Temperature: 20°C |
Why This Matters
This value provides a rapid, quantitative quality control check to verify enantiomeric identity upon receipt, preventing the use of the wrong isomer in stereospecific syntheses.
- [1] Tiefenbacher, K., Tröndlin, L., Mulzer, J., & Pfaltz, A. (2010). An expeditious asymmetric formal synthesis of the antibiotic platensimycin. Tetrahedron, 66(34), 6508–6513. DOI: 10.1016/j.tet.2010.04.098 View Source
